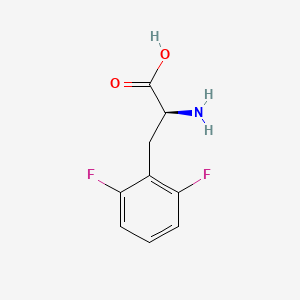

2,6-Difluoro-l-phenylalanine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(2,6-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOVYDPRGDZBLJ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)C[C@@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351995 | |

| Record name | 2,6-difluoro-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33787-05-2 | |

| Record name | 2,6-difluoro-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 33787-05-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Advantage of Fluorination in Phenylalanine Analogs

An In-depth Technical Guide to the Core Chemical Properties of 2,6-Difluoro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

The deliberate introduction of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry. This is particularly true for amino acids, the fundamental building blocks of peptides and proteins. This compound is a non-canonical amino acid that has garnered significant attention for its ability to confer unique and advantageous properties upon peptides and proteins into which it is incorporated.[1][2] The substitution of hydrogen with fluorine at the 2 and 6 positions of the phenyl ring, while seemingly subtle, imparts profound changes in the molecule's electronic and steric character. These modifications can lead to enhanced metabolic stability, altered receptor binding affinities, and the introduction of a powerful spectroscopic probe for structural and functional studies.[1] This guide provides a comprehensive overview of the core chemical properties of this compound, its synthesis, spectroscopic characterization, and its applications in the realms of drug discovery and biochemical research.

Physicochemical Properties

The unique properties of this compound stem from the high electronegativity and small size of the fluorine atoms. These properties influence the molecule's conformation, polarity, and interactions with biological targets.

| Property | Value | Source(s) |

| Synonyms | (S)-2-Amino-3-(2,6-difluorophenyl)propionic acid | [3] |

| CAS Number | 33787-05-2 | [3] |

| Molecular Formula | C₉H₉F₂NO₂ | [3] |

| Molecular Weight | 201.17 g/mol | Chem-Impex |

| Appearance | Off-white solid | Chem-Impex |

| Storage Conditions | 0 - 8 °C | Chem-Impex |

| pKa (Carboxyl) | ~2 (Estimated) | [4] |

| pKa (Ammonium) | ~9 (Estimated) | [4] |

| Isoelectric Point (pI) | ~5.5 (Estimated) | [5][6] |

Synthesis of this compound

The synthesis of fluorinated amino acids, including this compound, often requires specialized methods to introduce the fluorine atoms and maintain the desired stereochemistry. One notable approach involves the use of a chiral auxiliary to direct the stereoselective alkylation.

A common strategy for synthesizing the N-protected form suitable for peptide synthesis (Fmoc-2,6-Difluoro-L-phenylalanine) involves a one-pot double alkylation of a chiral auxiliary with a substituted benzyl iodide.[7] The subsequent removal of the auxiliary, followed by treatment with Fmoc-OSu, yields the desired N-protected amino acid.[7]

Caption: Synthesis of Fmoc-2,6-Difluoro-L-phenylalanine.

Spectroscopic Analysis

The spectroscopic properties of this compound are crucial for its characterization and for its use as a probe in biochemical studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the α-proton, the two β-protons, and the aromatic protons. The aromatic region will be simplified due to the symmetry of the difluorophenyl ring, likely showing a triplet for the proton at the 4-position and a doublet for the protons at the 3- and 5-positions, with coupling to the adjacent fluorine atoms. The α-proton will appear as a multiplet due to coupling with the β-protons. The β-protons will be diastereotopic and will appear as a complex multiplet. For comparison, the aromatic protons of unsubstituted phenylalanine appear in the range of 7.2-7.4 ppm.[8]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the α-carbon, the β-carbon, and the aromatic carbons. The aromatic carbon signals will be influenced by the fluorine substituents, with the carbons directly bonded to fluorine exhibiting large one-bond C-F coupling constants. The chemical shifts of the aromatic carbons in phenylalanine are typically found between 127 and 137 ppm.[9]

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for studying proteins containing this amino acid.[1] A single resonance is expected for the two equivalent fluorine atoms at the 2 and 6 positions. The chemical shift of this signal is highly sensitive to the local environment, making it an excellent probe for conformational changes, ligand binding, and protein-protein interactions.[10][11]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a prominent molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the carboxylic acid group and cleavage of the side chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the amino and carboxyl functional groups. These include N-H stretching vibrations around 3000-3100 cm⁻¹, C=O stretching of the carboxylic acid around 1700-1750 cm⁻¹, and N-H bending vibrations around 1500-1600 cm⁻¹.[12] The presence of the aromatic ring will be indicated by C-H and C=C stretching vibrations.[12] The C-F stretching vibrations typically appear in the 1000-1400 cm⁻¹ region.

Applications in Research and Drug Development

The incorporation of this compound into peptides and proteins offers several advantages for researchers and drug developers.

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds can block sites of enzymatic degradation, leading to a longer in vivo half-life of peptide-based drugs.[2]

-

Modulation of Biological Activity: The altered electronic properties of the difluorinated phenyl ring can influence non-covalent interactions, such as cation-π and hydrophobic interactions, which are critical for receptor binding and enzyme inhibition.[2] This can lead to improved potency and selectivity of therapeutic peptides.

-

¹⁹F NMR Probe for Structural Biology: As mentioned, the ¹⁹F nucleus provides a sensitive and non-perturbing probe for NMR studies of protein structure, dynamics, and interactions.[1][10] The absence of a natural fluorine background in biological systems results in clean spectra with unambiguous signals.[10][11]

-

Drug Discovery: This amino acid is a valuable building block in the synthesis of novel therapeutic agents, including those for neurological disorders and cancer.[2]

Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating this compound into a peptide is through Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol.

Caption: Generalized workflow for SPPS.

Step-by-Step Methodology

-

Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin) that is pre-loaded with the first amino acid of the desired peptide sequence. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid. This is typically done in two steps: a short initial treatment followed by a longer one.

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc group.

-

Coupling of Fmoc-2,6-Difluoro-L-phenylalanine-OH:

-

In a separate vessel, dissolve Fmoc-2,6-Difluoro-L-phenylalanine-OH (typically 3-5 equivalents relative to the resin loading) and an activating agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIEA), to the solution to activate the carboxylic acid.

-

Add the activated amino acid solution to the resin and agitate for a sufficient time (e.g., 1-2 hours) to ensure complete coupling.

-

-

Washing: Wash the resin thoroughly with DMF to remove any unreacted reagents.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide can be confirmed by mass spectrometry.

Conclusion

This compound is a powerful tool in the arsenal of chemists and biochemists. Its unique chemical properties, conferred by the strategic placement of two fluorine atoms on the phenyl ring, provide a means to enhance the therapeutic potential of peptides and to probe the intricacies of protein structure and function. As synthetic methodologies become more refined and our understanding of the effects of fluorination deepens, the applications for this and other fluorinated amino acids are poised to expand significantly in the fields of drug discovery, materials science, and molecular biology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 10. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 11. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Asymmetric Synthesis of (S)-2-Amino-3-(2,6-difluorophenyl)propionic Acid

Introduction: The Significance of Fluorinated Amino Acids in Modern Drug Discovery

The strategic incorporation of fluorine into amino acid scaffolds represents a cornerstone of modern medicinal chemistry and drug development. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence the conformational preferences, metabolic stability, and binding affinity of peptides and small molecule therapeutics. (S)-2-Amino-3-(2,6-difluorophenyl)propionic acid, a fluorinated analog of phenylalanine, is a valuable building block in the synthesis of innovative pharmaceuticals. The 2,6-difluoro substitution pattern on the phenyl ring introduces significant electronic and steric perturbations, which can be exploited to modulate the biological activity and pharmacokinetic profile of parent compounds. This guide provides an in-depth exploration of the synthetic strategies for accessing the enantiomerically pure (S)-isomer of this critical amino acid, with a focus on practical, scalable, and highly stereoselective methodologies.

Synthetic Strategies for Enantiomerically Pure (S)-2-Amino-3-(2,6-difluorophenyl)propionic Acid

The primary challenge in the synthesis of (S)-2-Amino-3-(2,6-difluorophenyl)propionic acid lies in the stereocontrolled formation of the chiral center at the α-carbon. Several asymmetric synthetic methodologies have been developed to address this challenge, each with its own set of advantages and limitations.

-

Asymmetric Synthesis using Chiral Auxiliaries: This classical yet highly effective approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a diastereoselective transformation. One of the most robust and scalable methods in this category for the synthesis of non-canonical amino acids is the use of chiral Ni(II) complexes of glycine Schiff bases.[1][2] This method allows for the asymmetric alkylation of a glycine enolate equivalent with a high degree of stereocontrol, dictated by the chiral ligand.

-

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.[3] Enzymes such as transaminases or dehydrogenases can catalyze the asymmetric synthesis of amino acids with exceptional enantioselectivity under mild reaction conditions.[3][4] While powerful, the substrate scope of enzymes can be limited, and the development of a specific biocatalyst for a novel substrate may require significant protein engineering efforts.

-

Catalytic Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral enamine or a related unsaturated precursor using a chiral transition metal catalyst, often based on rhodium or iridium.[5][6] Asymmetric hydrogenation is a highly efficient and atom-economical method for creating chiral centers and has been widely applied in industrial-scale synthesis.

This guide will focus on providing a detailed, field-proven protocol for the asymmetric synthesis of (S)-2-Amino-3-(2,6-difluorophenyl)propionic acid utilizing a chiral Ni(II) complex, a methodology renowned for its reliability and scalability.[7]

Core Protocol: Asymmetric Synthesis via a Chiral Ni(II) Complex

This section provides a detailed, step-by-step methodology for the gram-scale synthesis of (S)-2-Amino-3-(2,6-difluorophenyl)propionic acid based on the asymmetric alkylation of a chiral Ni(II) complex of a glycine Schiff base.[1][8]

Workflow Overview

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ajchem-b.com [ajchem-b.com]

- 6. Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

An In-depth Technical Guide to 2,6-Difluoro-L-phenylalanine (CAS 33787-05-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-L-phenylalanine is a synthetic derivative of the essential amino acid L-phenylalanine, distinguished by the presence of two fluorine atoms on the phenyl ring.[1] This structural modification imparts unique chemical and biological properties, making it a valuable tool in pharmaceutical research and development. The introduction of fluorine can significantly alter the acidity, basicity, hydrophobicity, and bioavailability of the molecule compared to its non-fluorinated counterpart.[2] Consequently, this compound serves as a critical building block for creating novel peptides and proteins with enhanced therapeutic profiles, including improved efficacy and reduced side effects.[1] Its applications extend to the study of protein folding and stability, the development of targeted therapies, and its use in advanced imaging techniques.[1]

Part 1: Core Physicochemical and Structural Characteristics

The defining feature of this compound is the strategic placement of two fluorine atoms on the aromatic ring. This substitution has profound effects on the molecule's electronic properties and steric profile, which in turn dictates its interactions in biological systems.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 33787-05-2 | [1] |

| Molecular Formula | C₉H₉F₂NO₂ | [1] |

| Molecular Weight | 201.17 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 99% (Chiral HPLC) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

| Synonyms | (S)-2-Amino-3-(2,6-difluorophenyl)propionic acid | [1] |

The high electronegativity of the fluorine atoms creates a strong carbon-fluorine bond, which can increase the metabolic stability of peptides incorporating this amino acid by making them less susceptible to enzymatic degradation.[3]

Part 2: Synthesis and Elaboration

The synthesis of this compound and its derivatives is a critical aspect of its application. Various synthetic strategies have been developed to produce this and other fluorinated phenylalanines.

Illustrative Synthetic Approach

A common strategy for synthesizing derivatives of this compound involves the use of a chiral auxiliary. For instance, the N-protected 2,6-difluorophenylalanine derivative, Fmoc-2,6-difluorophenylalanine, can be synthesized through a one-pot double alkylation of a chiral auxiliary with 2,6-difluorobenzyl iodide. This is followed by the removal of the auxiliary and treatment with Fmoc-OSu to yield the desired product in high quantities.[2]

Below is a generalized DOT diagram illustrating a synthetic pathway for a fluorinated phenylalanine derivative.

Caption: Generalized synthesis of Fmoc-2,6-difluorophenylalanine.

Part 3: Applications in Drug Discovery and Biomedical Research

The unique properties of this compound have led to its widespread use in various areas of research, from drug development to the fundamental study of protein structure and function.

Pharmaceutical Development

This compound is a valuable building block in the synthesis of novel drugs.[1] Its incorporation into peptides can lead to enhanced metabolic stability and improved binding affinity for their biological targets.[4] Research has indicated its utility in developing treatments for neurological disorders by influencing neurotransmitter activity.[1][5]

Probing Protein Structure and Function with ¹⁹F NMR

The fluorine atoms in this compound serve as a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[6] ¹⁹F NMR is a powerful technique for studying protein structure and dynamics due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological samples.[7] By genetically encoding this compound into a protein, researchers can gain site-specific information about conformational changes, protein-protein interactions, and protein-ligand binding.[2][6] For instance, it has been used to detect conformational heterogeneity in flaviviral proteases.[6]

Enhancing Peptide and Protein Properties

Incorporating this compound into peptides and proteins can confer several advantageous properties:

-

Increased Stability: The presence of fluorine can enhance the catabolic stability of therapeutic proteins and peptide-based vaccines.[2]

-

Modulated Bioactivity: Fluorination can alter enzymatic activity and enhance binding affinity due to increased hydrophobicity.[2]

-

Conformational Control: The steric bulk and electronic effects of the difluorophenyl group can influence the secondary structure of peptides, leading to more defined conformations.

Part 4: Key Experimental Protocols

Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating Fmoc-2,6-Difluoro-L-phenylalanine into a peptide sequence using an automated peptide synthesizer.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-2,6-Difluoro-L-phenylalanine

-

Other required Fmoc-protected amino acids

-

Coupling reagent (e.g., HBTU/HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

Solvents: DMF, DCM, Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.

-

Amino Acid Coupling:

-

Activate the carboxyl group of Fmoc-2,6-Difluoro-L-phenylalanine with a coupling reagent and a base.

-

Add the activated amino acid to the resin and allow it to react.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

-

Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase HPLC.

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol: ¹⁹F NMR Analysis of a Labeled Protein

Objective: To observe the conformational state of a protein specifically labeled with this compound.

Materials:

-

Purified protein containing this compound

-

NMR buffer (e.g., Phosphate buffer in D₂O, pH 7.4)

-

NMR spectrometer equipped with a fluorine probe

Procedure:

-

Sample Preparation: Dissolve the lyophilized labeled protein in the NMR buffer to a final concentration of 0.1-0.5 mM.

-

Spectrometer Setup:

-

Tune the probe to the ¹⁹F frequency.

-

Set the temperature (e.g., 298 K).

-

-

Data Acquisition:

-

Acquire a one-dimensional ¹⁹F NMR spectrum. Key parameters include the spectral width, number of scans, and relaxation delay. A longer relaxation delay may be needed for accurate quantification.[8]

-

If desired, perform heteronuclear correlation experiments (e.g., ¹H-¹⁹F HSQC) to correlate fluorine signals with nearby protons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and apply baseline correction.

-

-

Analysis:

Part 5: Safety and Handling

While specific toxicological data for this compound is not extensively detailed, standard laboratory precautions for handling chemical compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, gloves, and clothing to prevent skin and eye contact.[9][10]

-

Handling: Handle in a well-ventilated area to avoid inhalation of dust.[10] Avoid dust formation during handling.[9]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[9]

-

First Aid: In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms occur.[9][10]

Conclusion

This compound stands as a powerful and versatile tool in the arsenal of chemists and biochemists. Its unique fluorine-derived properties enable the rational design of peptides and proteins with enhanced stability and tailored biological activity. Furthermore, its utility as a ¹⁹F NMR probe provides an unparalleled window into the intricate dynamics of protein structure and function. As research continues to advance, the applications of this compound are poised to expand, further driving innovation in drug discovery and the broader life sciences.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2,6-Difluoro-l-phenylalanine: Properties, Synthesis, and Applications in Scientific Research

This guide provides a comprehensive technical overview of 2,6-Difluoro-l-phenylalanine, a fluorinated analog of the essential amino acid L-phenylalanine. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, detailed synthetic and analytical methodologies, and its significant applications in advancing biochemical and pharmaceutical research.

Core Molecular Profile of this compound

This compound is a non-proteinogenic amino acid characterized by the substitution of two hydrogen atoms with fluorine atoms at the 2nd and 6th positions of the phenyl ring. This modification imparts unique physicochemical properties that are highly valuable in the design of novel peptides and therapeutic agents.

Molecular and Physical Properties

A precise understanding of the molecular weight and other physical characteristics is fundamental to the accurate design and execution of experiments. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₉F₂NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 201.17 g/mol | --INVALID-LINK--[1] |

| CAS Number | 33787-05-2 | --INVALID-LINK--[1] |

| Appearance | Off-white solid | --INVALID-LINK--[1] |

| Purity | ≥ 99% (Chiral HPLC) | --INVALID-LINK--[1] |

| Storage Conditions | 0 - 8 °C | --INVALID-LINK--[1] |

The hydrochloride salt of this compound is also commercially available, with a molecular weight of 237.67 g/mol .[2]

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a critical process for its application in biological systems. Several synthetic strategies have been developed, often employing chiral auxiliaries to control the stereochemistry.

Asymmetric Synthesis via Chiral Auxiliary

One established method involves the use of a chiral auxiliary, such as a Schöllkopf reagent, to guide the asymmetric alkylation of a glycine enolate equivalent with a 2,6-difluorobenzyl halide. This approach allows for the stereoselective formation of the desired L-enantiomer.[3]

-

Preparation of the Chiral Auxiliary-Glycine Adduct: The chiral auxiliary is reacted with glycine methyl ester to form the corresponding Schiff base.

-

Deprotonation: The Schiff base is treated with a strong base, such as n-butyllithium, at low temperature (-78 °C) in an inert solvent like tetrahydrofuran (THF) to generate the chiral enolate.[3]

-

Alkylation: The enolate is then reacted with 2,6-difluorobenzyl bromide. The bulky chiral auxiliary directs the incoming electrophile to the opposite face, leading to a high diastereomeric excess.

-

Hydrolysis and Deprotection: The resulting product is hydrolyzed under acidic conditions to cleave the chiral auxiliary and the methyl ester, yielding this compound.[3]

-

Purification: The final product is purified by recrystallization or chromatography to achieve high enantiomeric purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (in D₂O):

-

α-proton (CH): A triplet or doublet of doublets in the range of 3.8-4.2 ppm.

-

β-protons (CH₂): Two diastereotopic protons appearing as a pair of doublets of doublets between 2.9 and 3.4 ppm.

-

Aromatic protons: Resonances in the aromatic region (6.8-7.5 ppm), with splitting patterns influenced by fluorine coupling.

Expected ¹³C NMR Spectral Features (in D₂O):

-

Carbonyl carbon (COO⁻): A signal around 175-180 ppm.

-

α-carbon (CH): A resonance in the range of 55-60 ppm.

-

β-carbon (CH₂): A signal around 35-40 ppm.

-

Aromatic carbons: Signals in the aromatic region (110-140 ppm), with characteristic large carbon-fluorine coupling constants (¹JCF) for the fluorine-bearing carbons.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity and quantifying this compound. Chiral HPLC is necessary to determine the enantiomeric purity.

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[7]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[8][9]

-

Flow Rate: A flow rate of 1.0 mL/min is often employed.[8]

-

Detection: UV detection at 210 nm is suitable for the phenyl ring chromophore.[7]

-

Temperature: The column is typically maintained at a constant temperature, for example, 30 °C.[7]

Applications in Research and Drug Development

The introduction of fluorine atoms into the phenylalanine side chain significantly alters its electronic and steric properties, making this compound a valuable tool in various research areas.

Peptide and Protein Engineering

Incorporating this compound into peptides can enhance their metabolic stability, modulate their conformation, and alter their binding affinity to biological targets.[10] The strong carbon-fluorine bond is resistant to enzymatic degradation, which can prolong the half-life of peptide-based drugs.[11]

The Fmoc/tBu strategy is a widely used method for SPPS.[3][12]

-

Resin Preparation: A suitable resin (e.g., Rink amide resin for C-terminal amides) is swelled in a solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.[1]

-

Amino Acid Coupling: The Fmoc-protected this compound (3 equivalents) is pre-activated with a coupling reagent such as HBTU/HOBt (3 equivalents) and a base like diisopropylethylamine (DIPEA) (6 equivalents) in DMF. This activated solution is then added to the deprotected resin.[1]

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

-

Purification: The crude peptide is purified by RP-HPLC.

Probing Protein-Ligand Interactions

The unique electronic properties of the difluorinated phenyl ring can be exploited to study cation-π and other non-covalent interactions that are crucial for molecular recognition and receptor binding.[11] The altered quadrupolar moment of the fluorinated aromatic ring can either enhance or weaken these interactions, providing insights into the binding mechanism.

Development of Enzyme Inhibitors

Fluorinated amino acids are often used in the design of enzyme inhibitors. The electron-withdrawing nature of the fluorine atoms can alter the pKa of nearby functional groups and influence the binding affinity of the inhibitor to the enzyme's active site.[10]

Signaling Pathway Modulation: A Conceptual Example

The incorporation of this compound into a peptide ligand can modulate its interaction with a receptor, thereby affecting downstream signaling. A relevant example is the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that is allosterically modulated by L-phenylalanine.[13] The binding of L-phenylalanine to an allosteric site on the CaSR enhances the receptor's sensitivity to extracellular calcium, leading to increased intracellular signaling.

The following diagram illustrates the conceptual workflow of how a peptide containing this compound could be used to probe and potentially modulate CaSR signaling.

Caption: Workflow for investigating the effect of a 2,6-diF-Phe peptide on CaSR signaling.

Conclusion

This compound is a powerful tool for chemical biologists and medicinal chemists. Its unique properties, arising from the strategic placement of fluorine atoms, enable the development of novel peptides with enhanced stability and modulated biological activity. The synthetic and analytical protocols outlined in this guide provide a framework for the successful application of this valuable non-proteinogenic amino acid in cutting-edge research.

References

- 1. rsc.org [rsc.org]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web.mit.edu [web.mit.edu]

- 6. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 7. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimal Conditions for the Direct RP-HPLC Determination of Underivatized Amino Acids with Online Multiple Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 2,6-Difluoro-l-phenylalanine for Drug Discovery Professionals

Abstract

2,6-Difluoro-l-phenylalanine is a synthetic amino acid of significant interest in pharmaceutical research, primarily for its role as a building block in novel peptides and therapeutic agents. The strategic incorporation of fluorine atoms can enhance metabolic stability, modulate binding affinities, and improve the overall pharmacokinetic profile of a parent molecule.[1][2] However, these modifications also alter fundamental physicochemical properties, making a thorough understanding of its solubility and stability paramount for successful drug development. This guide provides a comprehensive technical overview of the core principles and methodologies required to characterize the solubility and stability of this compound, offering field-proven protocols for researchers and formulation scientists.

Introduction: The Significance of Fluorination in Phenylalanine Analogs

The substitution of hydrogen with fluorine is a well-established strategy in medicinal chemistry to tune the properties of bioactive molecules.[1] In the context of phenylalanine, ring fluorination, as seen in this compound, imparts several key changes:

-

Modulated Basicity and Acidity: The high electronegativity of fluorine alters the electron density of the aromatic ring, influencing the pKa of the amino and carboxylic acid groups.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring more resistant to enzymatic hydroxylation by cytochrome P450 enzymes, a common metabolic pathway for phenylalanine-containing compounds.[1]

-

Altered Binding Interactions: Fluorination can change cation-π and other non-covalent interactions, potentially enhancing a molecule's binding affinity and selectivity for its biological target.[3]

While these benefits are significant, they necessitate a rigorous evaluation of the compound's developability profile. Poor solubility can hinder absorption and lead to unreliable data in biological assays, while instability can compromise product shelf-life and safety. This guide provides the necessary framework and experimental protocols to proactively assess these critical attributes.

Core Physicochemical Properties

While extensive experimental data for this compound is not widely published, a baseline profile can be compiled from supplier specifications and computational predictions.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₉H₉F₂NO₂ | [2] |

| Molecular Weight | 201.17 g/mol | [2] |

| Appearance | Off-white solid | [2] |

| Synonyms | (S)-2-Amino-3-(2,6-difluorophenyl)propionic acid | [2][4] |

| Storage Conditions | Recommended: 0 - 8 °C, protected from light and moisture. | [2] |

| Predicted XLogP3 | 0.8 - 1.5 (Varies by prediction algorithm) | |

| Predicted pKa (Acidic) | ~2.2 (Carboxylic Acid) | |

| Predicted pKa (Basic) | ~9.1 (Amine) |

Note: Predicted values are estimates and must be confirmed experimentally.

Solubility Profiling: Methodologies and Protocols

Solubility is a critical determinant of a drug candidate's fate, influencing everything from assay performance to oral bioavailability. It is essential to distinguish between two key types of solubility: thermodynamic and kinetic.[5]

-

Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. It is a state property, independent of time. The shake-flask method is the gold standard for its determination.[5][6]

-

Kinetic Solubility: The concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., in DMSO), precipitates out of an aqueous medium. It is often measured in high-throughput screening and is influenced by the experimental conditions.[5]

Diagram: General Workflow for Solubility Determination

Caption: Workflow for determining thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This protocol determines the equilibrium solubility and is considered the definitive method.[5][7]

Causality: The core principle is to allow a surplus of the solid compound to reach a true thermodynamic equilibrium with the solvent over an extended period. This ensures the measured concentration represents the maximum amount of solute the solvent can hold under the specified conditions.

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg, ensuring undissolved solid is visible) to a known volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, 0.1 N HCl) in a glass vial.

-

Equilibration: Seal the vials tightly. Place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24-48 hours. Rationale: Extended agitation is crucial to overcome kinetic barriers and ensure the system reaches true equilibrium.

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a low-binding 0.22 µm filter (e.g., PVDF). Rationale: Complete removal of solid particulates is critical to avoid artificially inflating the measured concentration.

-

Quantification: Carefully take an aliquot of the clear supernatant. Dilute it appropriately with the mobile phase or a suitable solvent. Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS. A standard calibration curve must be prepared to ensure accurate quantification.

Stability Profiling: Forced Degradation Studies

Understanding a compound's intrinsic stability is a regulatory requirement and is essential for developing a robust formulation.[8][9] Forced degradation (or stress testing) studies intentionally expose the compound to harsh conditions to accelerate degradation, identify potential degradation products, and establish stability-indicating analytical methods.[10][11]

Diagram: Forced Degradation Study Workflow

Caption: Workflow for a comprehensive forced degradation study.

Protocol 2: Forced Degradation Study

Causality: This protocol uses extreme conditions to generate potential degradation products in a shortened timeframe. The goal is not to mimic real-world storage but to challenge the molecule and the analytical method's ability to detect changes. A target degradation of 10-30% is often ideal to ensure primary degradants are formed without overly complex secondary reactions.[9]

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C). Take samples at various time points (e.g., 2, 8, 24 hours). Neutralize samples with an equivalent amount of NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at room temperature or a slightly elevated temperature. Take samples at time points (e.g., 1, 4, 12 hours). Neutralize with HCl before analysis. Rationale: Amino acids can be susceptible to racemization under basic conditions, which should be monitored.

-

Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light. Sample at various time points. Rationale: This simulates potential oxidation from atmospheric oxygen or excipient impurities.

-

Thermal Degradation: Store aliquots of the stock solution and the solid powder at a high temperature (e.g., 80°C). Sample at various time points.

-

Photostability: Expose the stock solution and solid powder to controlled light conditions as specified by ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A parallel sample should be wrapped in aluminum foil as a dark control.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method must be able to resolve the parent peak from all degradation products, as well as from any peaks originating from the stress reagents. Peak purity analysis using a photodiode array (PDA) detector is essential. LC-MS should be used to identify the mass of the degradation products to help elucidate degradation pathways.

Practical Considerations and Recommendations

-

Handling and Storage: Based on its structure and supplier recommendations, this compound should be stored in a refrigerator (0-8°C), tightly sealed, and protected from light.[2]

-

Stock Solutions: For biological assays, DMSO is a common solvent for creating high-concentration stock solutions.[12] However, it's critical to be aware of the final DMSO concentration in the assay, as it can affect cell viability. Always check for precipitation when diluting DMSO stock into aqueous buffers.

-

pH-Dependent Solubility: As an amino acid, the compound's charge state will change with pH. Solubility is expected to be lowest near its isoelectric point and increase significantly in acidic (forming the soluble cation) or basic (forming the soluble anion) conditions.[5] This is a critical factor for formulation development.

-

Analytical Method Development: A robust, stability-indicating HPLC method is the cornerstone of these studies. A good starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase of acidified water (e.g., 0.1% formic acid) and acetonitrile.

Conclusion

While specific public data on the solubility and stability of this compound is scarce, its importance in modern drug design necessitates a thorough, empirical characterization. By applying the standardized, field-proven protocols detailed in this guide—namely the shake-flask method for thermodynamic solubility and comprehensive forced degradation studies for stability—researchers can generate the critical data needed for informed decision-making. This information is fundamental to de-risking lead candidates, enabling robust formulation development, and ensuring the overall quality, safety, and efficacy of the final therapeutic product.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pure.mpg.de [pure.mpg.de]

- 4. scbt.com [scbt.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. quora.com [quora.com]

- 8. biopharmaspec.com [biopharmaspec.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 11. pharmtech.com [pharmtech.com]

- 12. lifechemicals.com [lifechemicals.com]

A Researcher's Guide to Procuring 2,6-Difluoro-L-phenylalanine for Advanced Scientific Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of non-canonical amino acids into peptides and proteins is a cornerstone of modern chemical biology and drug discovery. Among these, 2,6-Difluoro-L-phenylalanine stands out for its ability to confer unique and advantageous properties to bioactive molecules. The introduction of fluorine can enhance metabolic stability, modulate binding affinity, and alter physicochemical characteristics.[1][2] This guide provides a comprehensive overview of the commercial sources for this critical research material, outlines essential quality control measures, and details its applications, empowering researchers to confidently and effectively integrate this compound into their workflows.

The Scientific Imperative for this compound

The substitution of hydrogen with fluorine at the 2 and 6 positions of the L-phenylalanine aromatic ring introduces profound changes in the molecule's electronic and steric properties. The high electronegativity of fluorine creates a strong carbon-fluorine bond, which can significantly increase the metabolic stability of peptides and proteins by shielding them from enzymatic degradation.[1] This enhanced stability is a highly sought-after attribute in the development of therapeutic peptides and proteins.[1] Furthermore, the altered electron distribution within the phenyl ring can influence intermolecular interactions, potentially leading to improved binding affinity and selectivity for biological targets.[2] These unique characteristics make this compound an invaluable tool for probing protein structure and function, as well as for designing novel therapeutics.[1][3]

Navigating the Commercial Supplier Landscape

A reliable supply of high-purity this compound is fundamental to the success of any research program. Several reputable chemical suppliers specialize in providing this and other non-canonical amino acids for research and development. When selecting a supplier, it is imperative to consider factors such as purity, the availability of comprehensive analytical data, and the supplier's quality management systems.

| Supplier | Typical Purity | Available Forms | Key Considerations |

| Santa Cruz Biotechnology | Lot-specific | Hydrochloride salt | Provides a Certificate of Analysis with lot-specific data.[4][5] |

| AChemBlock | 95% | N-Fmoc protected | Offers the Fmoc-protected version suitable for solid-phase peptide synthesis.[6] |

| Chem-Impex | ≥ 99% (Chiral HPLC) | N-Fmoc protected | Provides detailed product specifications including chiral purity.[7] |

| Parchem | Not specified | DL-racemic mixture | Supplies the DL-racemic mixture for applications where stereochemistry is not critical.[8] |

| Alchem Pharmtech | Not specified | DL-racemic mixture | Another source for the DL-racemic form of 2,6-Difluorophenylalanine.[9] |

It is crucial for researchers to request and scrutinize the Certificate of Analysis (CofA) for each batch to ensure it meets the specific requirements of their experiments.

Quality Control: Ensuring Experimental Integrity

The adage "garbage in, garbage out" holds particularly true in chemical and biological research. The purity and identity of starting materials directly impact the validity and reproducibility of experimental results. Therefore, a robust quality control (QC) process for incoming this compound is not just recommended, but essential.

Experimental Protocol: Incoming Material QC

Objective: To verify the identity, purity, and stereochemical integrity of commercially sourced this compound.

Methodology:

-

Visual Inspection: Examine the material for uniform appearance and the absence of foreign particulates.

-

Solubility Test: Confirm the material dissolves as expected in the intended solvent system.

-

¹H and ¹⁹F NMR Spectroscopy:

-

Dissolve a small sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Acquire ¹H and ¹⁹F NMR spectra.

-

Compare the observed chemical shifts and coupling constants with established reference data to confirm the chemical structure and the 2,6-difluoro substitution pattern.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution of the sample.

-

Analyze by HRMS to confirm the exact mass, which should correspond to the molecular formula C₉H₉F₂NO₂.

-

-

Chiral HPLC:

-

For the L-enantiomer, perform chiral HPLC analysis to determine the enantiomeric excess (e.e.%).

-

A high e.e.% is critical for most biological applications to avoid confounding results from the D-enantiomer.

-

Caption: Decision workflow for the procurement and quality control of this compound.

Applications in Research and Drug Development

The unique properties of this compound have led to its use in a variety of research applications:

-

Peptide and Protein Engineering: Incorporation of this amino acid can enhance the conformational stability of peptides and proteins.[1]

-

Drug Design and Discovery: It is used to create more metabolically stable drug candidates with potentially improved pharmacological profiles.[1][2]

-

Enzyme Inhibition Studies: The altered electronic nature of the fluorinated ring can be exploited to design potent and selective enzyme inhibitors.

-

¹⁹F NMR Spectroscopy: The fluorine atoms serve as sensitive probes for studying protein structure, dynamics, and interactions using ¹⁹F NMR.

Conclusion

This compound is a powerful tool for researchers seeking to modulate the properties of peptides and proteins. A thorough understanding of the commercial landscape, coupled with rigorous in-house quality control, is essential for the successful application of this non-canonical amino acid. By following the guidelines outlined in this technical guide, scientists and drug development professionals can confidently source and utilize high-quality this compound to advance their research and development efforts.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. N-Fmoc-2,6-difluoro-L-phenylalanine 95% | CAS: 1235005-44-3 | AChemBlock [achemblock.com]

- 7. chemimpex.com [chemimpex.com]

- 8. parchem.com [parchem.com]

- 9. alchempharmtech.com [alchempharmtech.com]

Difluorinated Phenylalanine: A Keystone for Engineering Next-Generation Biotherapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-canonical amino acids into protein and peptide scaffolds has emerged as a transformative approach in drug discovery and chemical biology. Among these, difluorinated phenylalanine (diF-Phe) derivatives have garnered significant attention for their unique ability to modulate the biochemical and biophysical properties of biomolecules. This guide provides a comprehensive exploration of the core biochemical properties of difluorinated phenylalanine, offering field-proven insights into its synthesis, site-specific incorporation, and profound impact on protein structure, stability, and function. We will delve into the causality behind experimental choices, present detailed methodologies, and showcase the application of this powerful tool in the development of novel therapeutics with enhanced efficacy and pharmacokinetic profiles.

Introduction: The Fluorine Advantage in Biomolecular Design

The substitution of hydrogen with fluorine, the most electronegative element, imparts a range of unique physicochemical properties to organic molecules with minimal steric perturbation.[1][2] This "fluorine advantage" has been widely exploited in medicinal chemistry to enhance metabolic stability, modulate acidity and basicity, and improve binding affinity.[3][4] In the context of amino acids, the introduction of fluorine into the phenylalanine side chain can profoundly influence its electronic and hydrophobic character, offering a powerful tool to fine-tune the properties of peptides and proteins.[5][6] Difluorination, in particular, provides a compelling balance of these effects, making diF-Phe a versatile building block for protein engineering and drug design.[7]

Core Biochemical Properties of Difluorinated Phenylalanine

The unique biochemical properties of difluorinated phenylalanine stem from the strong electron-withdrawing nature of the two fluorine atoms and the high strength of the carbon-fluorine bond.[1] These attributes lead to significant alterations in the amino acid's behavior compared to its natural counterpart.

Electronic Effects and Conformational Preferences

The introduction of two fluorine atoms onto the phenyl ring significantly alters the electronic distribution of the aromatic system. This modification can influence non-covalent interactions that are critical for molecular recognition and receptor binding, such as cation-π and π-π stacking interactions.[8] The position of the difluorination (e.g., 2,4-diF-Phe, 3,4-diF-Phe, or 3,5-diF-Phe) further fine-tunes these electronic effects and can impose distinct conformational constraints on the peptide backbone and side-chain rotamers.[9][10]

Enhanced Hydrophobicity and Stability

Fluorination generally increases the hydrophobicity of the amino acid side chain. This enhanced lipophilicity can improve a peptide's ability to permeate cell membranes and can contribute to the overall stability of a protein's hydrophobic core.[2][11] The exceptional strength of the C-F bond also renders difluorinated phenylalanine residues less susceptible to oxidative metabolism, thereby increasing the in vivo half-life of peptide-based drugs.[1][3]

Synthesis and Incorporation of Difluorinated Phenylalanine

The successful application of difluorinated phenylalanine in biochemical research and drug development relies on robust methods for its synthesis and site-specific incorporation into peptides and proteins.

Chemical Synthesis of diF-Phe Enantiomers

The synthesis of enantiomerically pure difluorinated phenylalanine is a critical first step. Several synthetic routes have been developed, often involving asymmetric hydrogenation or the use of chiral auxiliaries to establish the desired stereochemistry.[12][13] Radiolabeled versions, such as those containing ¹⁸F, can also be synthesized for use in positron emission tomography (PET) imaging to study drug distribution and target engagement in vivo.[5][12]

Incorporation into Peptides and Proteins

Site-specific incorporation of diF-Phe into a peptide or protein sequence can be achieved through two primary methodologies:

-

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for creating peptides containing non-canonical amino acids. Fmoc-protected diF-Phe derivatives are used as building blocks in a standard automated or manual SPPS workflow.[8]

-

Genetic Code Expansion: For larger proteins, engineered aminoacyl-tRNA synthetase/tRNA pairs can be used to incorporate diF-Phe in response to a specific codon (e.g., the amber stop codon) during protein translation in living cells, such as E. coli or mammalian cells.[6]

Figure 1: General workflow for the synthesis and incorporation of difluorinated phenylalanine for biochemical studies.

Impact on Protein Structure, Stability, and Function

The incorporation of difluorinated phenylalanine can have profound and tunable effects on the structure, stability, and function of peptides and proteins.

Structural Perturbations and Probing with ¹⁹F NMR

While often considered a conservative substitution, the introduction of diF-Phe can induce subtle but significant changes in local and global protein structure.[9] These conformational changes can be meticulously studied using high-resolution techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][14] Notably, the ¹⁹F nucleus serves as an exceptional NMR probe due to its 100% natural abundance, high sensitivity, and the absence of background signals in biological systems.[15][16] ¹⁹F NMR can provide detailed information on the local environment, dynamics, and intermolecular interactions of the fluorinated residue.[17][18]

Enhancing Thermal and Proteolytic Stability

A key advantage of incorporating diF-Phe is the enhancement of protein stability. The increased hydrophobicity of the fluorinated side chain can lead to more favorable packing within the protein's core, resulting in increased thermal stability.[11][19] Furthermore, the steric and electronic effects of the difluoro-substituent can hinder the recognition and cleavage of peptide bonds by proteases, thereby improving the peptide's resistance to enzymatic degradation.[20][21][22]

| Peptide/Protein | Modification | Effect on Thermal Stability (ΔTm) | Effect on Proteolytic Stability (vs. Control) | Reference |

| Model Peptide A | Phe -> 3,4-diF-Phe | +5.2 °C | 3.5-fold increase in half-life (vs. chymotrypsin) | [20] |

| Villin Headpiece | Phe -> F5-Phe | +1.4 kcal/mol (destabilizing in other positions) | Not Reported | [23] |

| α4H Protein | Leu -> F6-Leu | Significant increase in stability | Enhanced resistance to degradation | [11] |

Table 1: Examples of the impact of fluorination on protein and peptide stability.

Modulating Biological Function

The altered electronic properties of the difluorinated phenyl ring can modulate a protein's biological activity. This can manifest as:

-

Altered Receptor Binding: Changes in cation-π or other non-covalent interactions can either enhance or decrease the binding affinity of a peptide ligand for its receptor.[8]

-

Enzyme Inhibition: Difluorinated phenylalanine can be incorporated into peptide-based inhibitors to enhance their potency and selectivity. For instance, its inclusion in proteasome inhibitors has led to compounds with high specificity for the chymotrypsin-like (β5) subunit.[24]

-

Modified Enzymatic Activity: The incorporation of diF-Phe near an enzyme's active site can alter its catalytic efficiency or substrate specificity.[5]

Figure 2: The cascading effects of incorporating difluorinated phenylalanine on the biochemical properties and therapeutic potential of a biomolecule.

Applications in Drug Discovery and Development

The unique biochemical properties of difluorinated phenylalanine make it a valuable asset in the development of next-generation therapeutics.[25][26] Its ability to enhance stability and modulate activity has been leveraged in various therapeutic areas.

-

Oncology: DiF-Phe has been incorporated into peptides to improve their stability and affinity for cancer-related targets.

-

Antimicrobials: The inclusion of diF-Phe in antimicrobial peptides can enhance their potency and resistance to degradation by bacterial proteases.[8]

-

Neurological Disorders: Fluorinated phenylalanine derivatives have been used to develop potent and selective blockers of ion channels, such as Nav1.7 for the treatment of chronic pain.[1]

Figure 3: The integration of difluorinated phenylalanine in the drug discovery and development pipeline.

Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a diF-Phe Containing Peptide

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF for 2 hours.

-

Washing: Wash the resin as in step 3.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid, using the Fmoc-diF-Phe derivative at the desired position.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.

Protocol: Assessing Proteolytic Stability

-

Peptide Solutions: Prepare stock solutions of the diF-Phe containing peptide and a non-fluorinated control peptide in a suitable buffer.

-

Enzyme Solution: Prepare a stock solution of the desired protease (e.g., chymotrypsin, pepsin) in its optimal buffer.

-

Incubation: Mix the peptide and enzyme solutions at a specific ratio (e.g., 100:1 substrate to enzyme) and incubate at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding a strong acid (e.g., TFA) or a specific inhibitor.

-

Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

-

Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life of each peptide.

Conclusion

Difluorinated phenylalanine is a powerful and versatile tool in the arsenal of biochemists, medicinal chemists, and drug development professionals. Its unique electronic and steric properties allow for the precise modulation of peptide and protein structure, stability, and function. By understanding the core biochemical principles governing the behavior of diF-Phe and employing robust synthetic and analytical methodologies, researchers can unlock new avenues for the design of novel biotherapeutics with superior efficacy and pharmacokinetic profiles. The continued exploration of difluorinated amino acids promises to drive significant advancements in our ability to engineer biomolecules for a wide range of therapeutic and biotechnological applications.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorinated proteins: from design and synthesis to structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 16. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Phenylalanine side chain behavior of the intestinal fatty acid-binding protein: the effect of urea on backbone and side chain stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Stabilizing and destabilizing effects of phenylalanine --> F5-phenylalanine mutations on the folding of a small protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome’s Chymotrypsin-like Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Enzymatic Synthesis of Fluorinated Phenylalanine

Executive Summary

The strategic incorporation of fluorine into phenylalanine residues has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics and small molecules. This guide provides a comprehensive technical overview of enzymatic strategies for synthesizing chiral fluorinated phenylalanine analogues. Moving beyond traditional, often harsh chemical methods, biocatalysis offers unparalleled stereoselectivity under mild, environmentally benign conditions. We will explore the core enzymatic systems, provide detailed, field-tested protocols, and discuss the critical analytical techniques required for product validation, offering researchers, scientists, and drug development professionals a practical roadmap to leveraging these powerful biocatalytic tools.

The Imperative for Fluorinated Phenylalanine: A Molecular Advantage

The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to parent molecules. In the context of phenylalanine, this modification can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, resisting metabolic degradation by enzymes like cytochrome P450s, thereby increasing the drug's half-life.[1][2]

-

Modulate Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes.

-

Induce Favorable Conformations: The steric and electronic effects of fluorine can lock the amino acid into specific conformations, enhancing binding affinity to target proteins.

-

Serve as a Spectroscopic Probe: The fluorine-19 (¹⁹F) nucleus is a powerful tool for NMR spectroscopy, allowing for detailed studies of protein structure, dynamics, and interactions without the background noise of other nuclei.[3][4]

Given these advantages, the demand for efficient and stereochemically pure routes to fluorinated phenylalanines is paramount. Enzymatic synthesis stands out as the premier method for achieving the high enantiomeric purity required for pharmaceutical applications.[5][6]

Core Enzymatic Strategies for Synthesis

Two primary classes of enzymes have been successfully harnessed for the asymmetric synthesis of fluorinated phenylalanine: Phenylalanine Ammonia Lyases (PALs) and Transaminases (TAs) . Each offers a distinct synthetic route starting from different precursors.

Phenylalanine Ammonia Lyase (PAL): The Addition-Elimination Route

PALs (EC 4.3.1.24) are non-oxidative enzymes that natively catalyze the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid.[7][8] By exploiting the reverse reaction under high concentrations of ammonia, PALs can perform a stereoselective hydroamination of fluorinated trans-cinnamic acid derivatives to produce the corresponding L-fluorophenylalanine.[9]

Causality in Experimental Design: The core of this strategy lies in pushing the reaction equilibrium towards amination. This is achieved by using a high concentration of an ammonia source (e.g., ammonium carbonate or ammonium hydroxide), which, according to Le Chatelier's principle, drives the reaction in the reverse (synthetic) direction. The enzyme's active site, containing the MIO (4-methylidene-imidazole-5-one) cofactor, is exquisitely structured to guide the incoming ammonia molecule to one face of the cinnamate double bond, ensuring the formation of the L-enantiomer with high fidelity.[9]

Transaminases (TAs): The Keto Acid Route

Transaminases, or aminotransferases (EC 2.6.1.x), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a keto acid acceptor.[10][11][12] This strategy allows for the asymmetric synthesis of both L- and D-fluorophenylalanines by selecting the appropriate (S)- or (R)-selective transaminase.

Causality in Experimental Design: The process begins with a fluorinated phenylpyruvate, the α-keto acid analogue of phenylalanine. The PLP cofactor in the enzyme's active site first accepts the amino group from the donor, forming a pyridoxamine phosphate (PMP) intermediate.[10] The fluorinated phenylpyruvate then enters the active site, and the amino group is transferred from PMP to the keto acid. The stereochemical outcome is dictated by the specific transaminase used; the enzyme's binding pocket orients the substrate in a way that allows for amination on only one of its prochiral faces.[10] To drive the reaction to completion, the equilibrium must be shifted. This is commonly achieved by using a high concentration of the amino donor or by removing the ketone by-product (e.g., pyruvate or acetone) using a secondary enzyme system.[11]

Detailed Methodologies & Protocols

The following protocols represent robust, self-validating systems for the synthesis and analysis of fluorinated phenylalanine.

Protocol: Synthesis of L-4-Fluorophenylalanine using PAL

This protocol is adapted from methodologies focusing on the reverse reaction of Phenylalanine Ammonia Lyase.

1. Enzyme Preparation:

- Obtain or express a suitable PAL, for example, from Rhodotorula glutinis or Petroselinum crispum. A commercially available lyophilized powder is often sufficient.

- Prepare a stock solution of the enzyme (e.g., 10 mg/mL) in a 100 mM Tris-HCl buffer, pH 8.8.

2. Reaction Setup:

- In a 50 mL reaction vessel, dissolve 500 mg of trans-4-fluorocinnamic acid in 20 mL of 3 M ammonium carbonate solution. Adjust the pH to 8.8 using concentrated ammonium hydroxide.

- Warm the solution to 30°C in a shaking incubator.

- Initiate the reaction by adding 2 mL of the PAL enzyme stock solution (final concentration ~1 mg/mL).

- Seal the vessel and incubate at 30°C with gentle agitation (150 rpm) for 24-48 hours.

3. Reaction Monitoring & Work-up:

- Monitor the reaction progress by taking small aliquots (100 µL), quenching with an equal volume of 1 M HCl, and analyzing by HPLC (see Protocol 3.3). Look for the appearance of the product peak and disappearance of the substrate peak.

- Once the reaction reaches completion (or equilibrium), terminate it by acidifying the entire mixture to pH 2.0 with 6 M HCl. This will precipitate the unreacted cinnamic acid.

- Centrifuge the mixture (4000 x g, 15 min) to pellet the precipitate.

- Collect the supernatant, which contains the product.

4. Product Purification:

- Apply the supernatant to a Dowex 50WX8 cation-exchange resin column (H⁺ form).

- Wash the column with deionized water to remove unbound impurities.

- Elute the L-4-fluorophenylalanine using a 2 M ammonium hydroxide solution.

- Collect the fractions and confirm the presence of the product using HPLC or TLC.

- Pool the positive fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the final product as a white solid.

Protocol: Synthesis of L-4-Fluorophenylalanine using a Transaminase

This protocol utilizes a (S)-selective ω-transaminase for the asymmetric amination of a keto acid.

1. Reagent Preparation:

- Prepare a 100 mM potassium phosphate buffer (pH 7.5).

- Prepare a 1 M solution of L-alanine (amino donor) in the phosphate buffer.

- Prepare a 200 mM solution of 4-fluorophenylpyruvate (substrate) in the phosphate buffer.

- Prepare a 10 mM solution of pyridoxal-5'-phosphate (PLP) cofactor in the phosphate buffer.